![molecular formula C18H21N3O2 B2894507 1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775325-95-5](/img/structure/B2894507.png)
1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, commonly referred to as “CPOP”, is a synthetic organic compound that has been used in a variety of scientific research applications. CPOP has been studied for its potential use in drug development, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Tuberculostatic Activity
1,3,4-Oxadiazole derivatives, similar in structure to 1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, have been synthesized and tested for their tuberculostatic activity. These compounds demonstrated minimum inhibiting concentrations (MIC) within the range of 25 - 100 mg/ml, indicating their potential in treating tuberculosis. This study suggests the importance of oxadiazole derivatives in developing new antimycobacterial agents (Foks et al., 2004).
Anticancer Activity
Research has shown that certain 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells, offering a pathway for anticancer therapies. These findings highlight the potential utility of oxadiazole derivatives in cancer treatment, with specific compounds demonstrating the ability to provoke a bioenergetic catastrophe in cancer cells, leading to cell death (Sica et al., 2019).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of oxadiazole-bearing compounds, indicating their effectiveness against both Gram-positive and Gram-negative bacteria. This underlines the potential of oxadiazole derivatives as a basis for developing new antibacterial agents. The antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has demonstrated moderate to high antibacterial activity, showcasing the broad potential of these compounds in combating bacterial infections (Khalid et al., 2016).
Inhibition of Cancer Cell Respiratory Chain
Research involving oxadiazole derivatives has uncovered their capability to inhibit the oxidative phosphorylation (OXPHOS) process in cancer cells when combined with other agents. This dual-inhibition approach significantly enhances the anticancer effect, indicating a strategic pathway for cancer therapy development. The combination of OXPHOS inhibitors with cell-permeable precursors of α-ketoglutarate effectively kills cancer cells, highlighting a critical vulnerability in cancer cell metabolism that can be targeted for therapeutic gain (Sica et al., 2019).
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(15-6-7-15)21-10-8-13(9-11-21)12-16-19-17(20-23-16)14-4-2-1-3-5-14/h1-5,13,15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNVYLGIKNIUDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

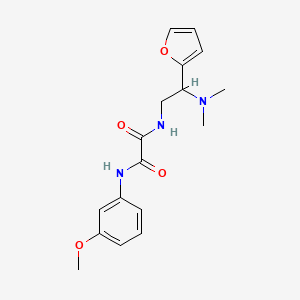
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine](/img/structure/B2894425.png)
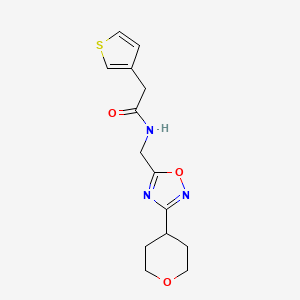

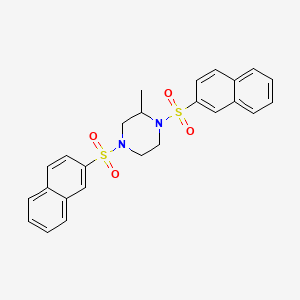
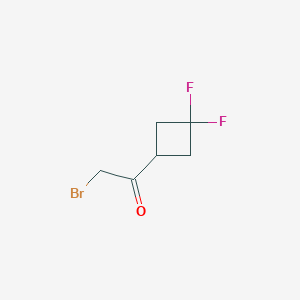
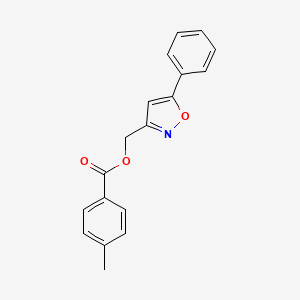
![3-(azepan-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2894437.png)
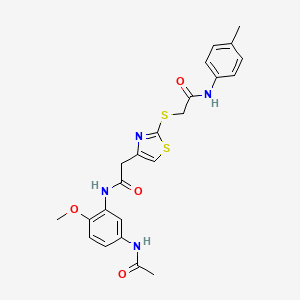
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2894439.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2894440.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2894444.png)
![(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol](/img/structure/B2894446.png)